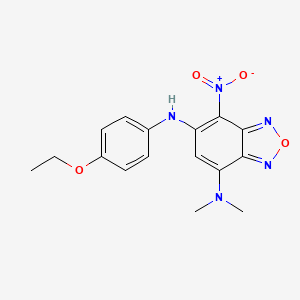![molecular formula C19H15ClN2O4 B4056179 (2-{[1-(2-氯苯基)-3-甲基-5-氧代-1,5-二氢-4H-吡唑-4-亚基]甲基}苯氧基)乙酸](/img/structure/B4056179.png)
(2-{[1-(2-氯苯基)-3-甲基-5-氧代-1,5-二氢-4H-吡唑-4-亚基]甲基}苯氧基)乙酸
描述
2-[2-[(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]phenoxy]acetic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, a pyrazole ring, and a phenoxyacetic acid moiety
科学研究应用
2-[2-[(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]phenoxy]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials
未来方向
The future directions for the study of pyrazole derivatives, including the compound (2-{[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid, are promising. Given their wide range of pharmacological activities, these compounds have attracted the attention of many researchers to study their skeleton chemically and biologically . This could lead to the development of novel and safe tailored drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-chlorobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one to form the intermediate 1-(2-chlorophenyl)-3-methyl-5-oxopyrazole. This intermediate is then reacted with 2-(bromomethyl)phenol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
2-[2-[(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
作用机制
The mechanism of action of 2-[2-[(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]phenoxy]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
相似化合物的比较
Similar Compounds
Dichloroanilines: These compounds have similar structural features, such as the presence of chlorine atoms on an aromatic ring.
Pyrazole Derivatives:
Uniqueness
What sets 2-[2-[(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]phenoxy]acetic acid apart is its combination of functional groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-[2-[(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-12-14(10-13-6-2-5-9-17(13)26-11-18(23)24)19(25)22(21-12)16-8-4-3-7-15(16)20/h2-10H,11H2,1H3,(H,23,24)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQWNEYVTCIJCO-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CC=C2OCC(=O)O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=CC=C2OCC(=O)O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methyl-4-{[methyl(pyridin-2-ylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4056096.png)
![N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]ethanesulfonamide](/img/structure/B4056110.png)
![N-[2-(2-methyl-1-piperidinyl)ethyl]-4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]benzamide](/img/structure/B4056114.png)

![(5E)-3-(2-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B4056141.png)
![N-(2-furylmethyl)-N-[1-(hydroxymethyl)propyl]-2-pyrazinecarboxamide](/img/structure/B4056148.png)
![N-[2-(allyloxy)benzyl]-N-(imidazo[1,2-a]pyrimidin-6-ylmethyl)ethanamine](/img/structure/B4056153.png)
![4-[4-(4-isobutoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4056157.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-cyclohexyl-benzenesulfonamide](/img/structure/B4056165.png)
![4-METHYL-6-({6-[2-(4-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-2-(METHYLSULFANYL)PYRIMIDINE](/img/structure/B4056169.png)
![1-[(3-Butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-4-methoxypiperidine](/img/structure/B4056183.png)
![4-(2-methylbutan-2-yl)phenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B4056184.png)
![N-(2-chlorophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B4056197.png)
![N-{2-[(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)amino]ethyl}acetamide](/img/structure/B4056198.png)
